4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide
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Overview
Description
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is a chemical compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is known for its potential biological activities, including antimicrobial and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 5-methyl-1,3,4-thiadiazol-2-amine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, leading to the formation of various derivatives.
Oxidation and Reduction: The thiadiazole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with aldehydes or ketones to form imines or other related structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution Products: Various substituted thiadiazole derivatives.
Oxidation Products: Sulfoxides or sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Explored for its anticancer activity, particularly in inhibiting the growth of cancer cells.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity
Mechanism of Action
The mechanism of action of 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The compound can inhibit the activity of specific enzymes, leading to the disruption of essential biochemical pathways in microorganisms or cancer cells. The thiadiazole ring’s ability to interact with nucleophilic sites in proteins contributes to its biological activity .
Comparison with Similar Compounds
1,3,4-thiadiazole derivatives: Compounds with similar structures but different substituents on the thiadiazole ring.
Sulfonamide derivatives: Compounds containing the sulfonamide group but with different aromatic or heterocyclic moieties.
Uniqueness: 4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide is unique due to the presence of both the chloro and methyl groups, which can influence its electronic properties and reactivity. This combination of functional groups contributes to its distinct biological activities compared to other thiadiazole or sulfonamide derivatives .
Properties
IUPAC Name |
4-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2S2/c1-6-11-12-9(16-6)13-17(14,15)8-4-2-7(10)3-5-8/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVVBKXZLBYEOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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